molecular formula C18H18N4O4S2 B2619990 N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 899740-61-5

N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2619990
CAS No.: 899740-61-5
M. Wt: 418.49
InChI Key: QAYIVCUXEOKXRV-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that features a thiazole ring, a pyridazine ring, and a trimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: Starting from appropriate thioamide and α-haloketone precursors.

    Formation of the pyridazine ring: Using hydrazine derivatives and appropriate dicarbonyl compounds.

    Coupling reactions: Combining the thiazole and pyridazine intermediates through nucleophilic substitution or other coupling reactions.

    Introduction of the trimethoxyphenyl group: This step might involve electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole or pyridazine rings.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide could have several research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
  • N-(thiazol-2-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Uniqueness

N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the trimethoxyphenyl group, which might confer distinct biological activities or chemical properties compared to its analogs.

Biological Activity

N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes available research findings on its biological activity, including its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Synthesis

The compound features a thiazole ring, a pyridazine moiety, and a trimethoxyphenyl group. The synthesis typically involves multi-step organic reactions that yield high-purity products. For example, one study reported the synthesis of related thiazole derivatives with anticancer properties through various chemical transformations including nucleophilic substitutions and cyclizations .

Anticancer Properties

Research has highlighted the anticancer potential of thiazole derivatives similar to this compound. A series of compounds were evaluated for their in vitro anticancer activity against various cancer cell lines. Notably, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells compared to those with electron-donating groups .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
1MCF-715
2HeLa10
3A54912

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial activity. For instance, compounds related to this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated effective antimicrobial properties, particularly in compounds with specific substituents that enhance lipophilicity and interaction with microbial membranes .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
AStaphylococcus aureus32
BEscherichia coli64
CCandida albicans16

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : Several studies suggest that thiazole compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into microbial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential.

Case Studies and Research Findings

A notable study investigated the effects of a thiazole derivative on glucose homeostasis in diabetic models. The compound demonstrated a favorable profile by activating glucokinase without causing hypoglycemia or dyslipidemia, thus presenting a dual role in managing diabetes while exhibiting anticancer properties .

Another research effort focused on the structure–activity relationship (SAR) of thiazole derivatives. It was found that modifications at specific positions on the thiazole ring significantly influenced both anticancer and antimicrobial activities, suggesting that careful design can optimize therapeutic effects .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-24-13-8-11(9-14(25-2)17(13)26-3)12-4-5-16(22-21-12)28-10-15(23)20-18-19-6-7-27-18/h4-9H,10H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYIVCUXEOKXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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